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Compound of Interest

Compound Name:
Zearalanone carboxymethoxyl

oxime

Cat. No.: B12379605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to

characterize Zearalanone carboxymethoxyl oxime. Due to the limited availability of direct

spectroscopic data for this specific derivative, this guide draws upon established data for the

parent compound, Zearalanone, and analogous oxime derivatives. The principles and

methodologies described herein provide a robust framework for the analysis of this and

structurally similar compounds.

Introduction to Zearalanone and its Derivatives
Zearalenone (ZEN) is a mycotoxin produced by fungi of the Fusarium genus and is a common

contaminant in cereal crops.[1] Its hydrogenated derivative, Zearalanone (ZAN), and other

related compounds are of significant interest due to their potential endocrine-disrupting

activities. The derivatization of Zearalanone to form Zearalanone carboxymethoxyl oxime is

a common strategy in the development of immunochemical assays, where the oxime group

provides a linking point for conjugation to proteins. Spectroscopic analysis is crucial for the

unambiguous structural confirmation and purity assessment of such derivatives.

Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and

fragmentation pattern of Zearalanone carboxymethoxyl oxime.
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Expected Mass Spectrometric Data
The derivatization of Zearalanone to its carboxymethoxyl oxime introduces a

carboxymethoxyamino group (-ONH-CH₂-COOH) at the ketone position. This modification will

be reflected in the mass spectrum. High-resolution mass spectrometry (HRMS) is essential for

confirming the elemental composition.

Ion Description Expected m/z

[M+H]⁺ Protonated molecule
Calculated based on the exact

mass of C₂₀H₂₅NO₇

[M+Na]⁺ Sodium adduct
Calculated based on the exact

mass of C₂₀H₂₅NO₇Na

[M-H]⁻ Deprotonated molecule
Calculated based on the exact

mass of C₂₀H₂₅NO₇

Note: The exact mass of Zearalanone (C₁₈H₂₄O₅) is approximately 320.16 g/mol . The addition

of a carboxymethoxyl oxime moiety (-OCH₂COOH at the keto position, with loss of H₂O) results

in a molecular formula of C₂₀H₂₅NO₇.

Experimental Protocol: Liquid Chromatography-Mass
Spectrometry (LC-MS)

Sample Preparation: Dissolve a small amount of Zearalanone carboxymethoxyl oxime in a

suitable solvent such as methanol or acetonitrile to a final concentration of 1 µg/mL.

Chromatographic Separation:

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A linear gradient from 5% to 95% B over 10 minutes.
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Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry:

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.

Scan Range: m/z 100-1000.

Tandem MS (MS/MS): For structural elucidation, fragment the precursor ion (e.g., [M+H]⁺)

using collision-induced dissociation (CID). The fragmentation pattern will provide

information about the different parts of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity

of atoms in Zearalanone carboxymethoxyl oxime. The formation of the oxime introduces the

possibility of E and Z isomers, which can often be distinguished by NMR.[1][2]

Expected ¹H and ¹³C NMR Data
The NMR spectra are expected to show signals corresponding to the Zearalanone backbone

and the newly introduced carboxymethoxyl group. The presence of two geometric isomers (E

and Z) around the C=N bond is highly probable, which would result in a doubling of many

signals in the ¹H and ¹³C NMR spectra.[1]

Table of Expected ¹H NMR Chemical Shifts (in ppm)
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Proton
Expected Chemical

Shift (δ)
Multiplicity Notes

Aromatic Protons 6.0 - 7.5 d, t
Signals from the

resorcinol ring.

O-CH₂-COOH 4.5 - 4.8 s

Singlet for the

methylene protons of

the carboxymethoxyl

group.

Aliphatic Protons 1.0 - 4.0 m

Complex multiplets

from the macrocyclic

ring.

OH (Phenolic) 9.0 - 11.0 br s

Broad singlet for the

phenolic hydroxyl

groups.

COOH 10.0 - 12.0 br s
Broad singlet for the

carboxylic acid proton.

Table of Expected ¹³C NMR Chemical Shifts (in ppm)

Carbon Expected Chemical Shift (δ) Notes

C=N (Oxime) 150 - 160
The chemical shift may differ

between E and Z isomers.

COOH 170 - 180 Carboxylic acid carbon.

Aromatic Carbons 100 - 160 Carbons of the resorcinol ring.

O-CH₂-COOH 65 - 75
Methylene carbon of the

carboxymethoxyl group.

Aliphatic Carbons 20 - 70
Carbons of the macrocyclic

ring.

Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of Zearalanone carboxymethoxyl oxime in 0.6 mL

of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Experiments:

¹H NMR: Standard proton experiment.

¹³C NMR: Proton-decoupled carbon experiment.

2D NMR:

COSY (Correlation Spectroscopy): To establish ¹H-¹H correlations.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C

correlations, which is crucial for assigning quaternary carbons and confirming the

overall structure.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in Zearalanone
carboxymethoxyl oxime.

Expected IR Absorption Bands
The IR spectrum will show characteristic absorption bands for the various functional groups in

the molecule.
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Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

O-H (Phenolic, Carboxylic

Acid)
3500 - 3200 (broad) Strong

C-H (Aromatic, Aliphatic) 3100 - 2850 Medium to Strong

C=O (Carboxylic Acid) 1720 - 1700 Strong

C=O (Ester) 1740 - 1720 Strong

C=N (Oxime) 1680 - 1620 Medium to Weak

C=C (Aromatic) 1600 - 1450 Medium

C-O 1300 - 1000 Strong

Note: The characteristic absorption for the C=N bond of the oxime is a key diagnostic feature.

[3]

Experimental Protocol: IR Spectroscopy
Sample Preparation:

Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated

Total Reflectance (ATR) crystal.

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press

it into a thin pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of Zearalanone carboxymethoxyl oxime.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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